N1-(3-methoxyphenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(3-methoxyphenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide: is a synthetic organic compound characterized by the presence of methoxyphenyl and morpholinoethyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction involves 3-methoxyaniline and 2-(3-methoxyphenyl)-2-morpholinoethylamine.
Coupling Reaction: The intermediate products are then coupled under controlled conditions to form the final oxalamide compound. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxalamide core can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the oxalamide core would produce amine derivatives.
Scientific Research Applications
N1-(3-methoxyphenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It can be used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the morpholinoethyl group can enhance solubility and bioavailability. The oxalamide core may interact with specific amino acid residues, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
N1-(3-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide: Similar structure but with a different substitution pattern on the phenyl ring.
N1-(4-methoxyphenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide: Another isomer with a different substitution pattern.
Uniqueness
N1-(3-methoxyphenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxyphenyl and morpholinoethyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential for future applications
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-18-7-3-5-16(13-18)20(25-9-11-30-12-10-25)15-23-21(26)22(27)24-17-6-4-8-19(14-17)29-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNYMGJPNNGYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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